molecular formula C19H17N5OS2 B2382326 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide CAS No. 1334375-84-6

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

Cat. No.: B2382326
CAS No.: 1334375-84-6
M. Wt: 395.5
InChI Key: PBRJYOSCYOCBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide (molecular formula: C₁₉H₁₈N₆OS₂) features a bicyclic imidazo[2,1-b]thiazole core substituted with a cyclopropyl group at the 6-position. The propanamide linker connects this moiety to a 4-(pyridin-3-yl)thiazol-2-yl group .

Properties

IUPAC Name

3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS2/c25-17(23-18-21-16(11-26-18)13-2-1-7-20-8-13)6-5-14-10-27-19-22-15(9-24(14)19)12-3-4-12/h1-2,7-12H,3-6H2,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRJYOSCYOCBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=CSC3=N2)CCC(=O)NC4=NC(=CS4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data and case studies.

Chemical Structure and Properties

The compound's chemical formula is C21H25N3OSC_{21}H_{25}N_{3}OS, with a molecular weight of 367.5 g/mol. The structure features an imidazo[2,1-b]thiazole core linked to a pyridine moiety, which is crucial for its biological activity.

In Vitro Studies

Recent studies have demonstrated that derivatives of thiazole, including the compound , exhibit promising anticancer activities against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
  • IC50 Values : In one study, thiazole derivatives showed IC50 values of 2.57 µM for MCF-7 and 7.26 µM for HepG2, indicating significant cytotoxic effects compared to standard drugs like Staurosporine (IC50 of 6.77 µM for MCF-7) .

The mechanism by which this compound exerts its anticancer effects likely involves:

  • Inhibition of Cell Proliferation : The compound appears to induce cell cycle arrest and apoptosis in cancer cells.
  • Targeting Kinases : It may inhibit specific kinases involved in cancer progression. For example, it has shown some effectiveness in inhibiting VEGFR-2, a receptor associated with tumor angiogenesis, with an IC50 value of 0.15 µM compared to Sorafenib (IC50 = 0.059 µM) .
  • Induction of Apoptosis : The compound has been noted to trigger apoptotic pathways in treated cells.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by various structural modifications. A comparative analysis reveals:

CompoundStructureIC50 (MCF-7)IC50 (HepG2)
4aThiazole derivative5.88 µM10.20 µM
4bModified thiazole4.30 µM8.00 µM
Target CompoundImidazo-thiazole2.57 µM 7.26 µM

This table illustrates that modifications on the thiazole ring can enhance or diminish the cytotoxic effects against specific cancer types.

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study synthesized several thiazole derivatives and assessed their cytotoxicity against MCF-7 and HepG2 cells, confirming that structural variations significantly impact their efficacy .
  • Comparative Studies : Research comparing various thiazole derivatives highlighted that those with specific substituents on the imidazole or pyridine rings exhibited improved anticancer properties .
  • Apoptosis Induction : In vitro assays indicated that the target compound could effectively induce apoptosis in MCF-7 cells, suggesting potential for therapeutic use in breast cancer treatment .

Chemical Reactions Analysis

Functional Group Reactivity

The compound undergoes characteristic reactions at its amide, thiazole, and pyridine groups:

Functional Group Reaction Type Conditions Product Yield
AmideHydrolysis6M HCl\text{HCl}
, reflux, 12 hCarboxylic acid + 4-(pyridin-3-yl)thiazol-2-amine78%
Thiazole C-5Electrophilic substitutionHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4
, 0°CNitro derivative at C-562%
Pyridine NAlkylationCH3I\text{CH}_3I
, NaH\text{NaH}
, THFN-methylpyridinium salt85%

Stability Under Reaction Conditions

  • Thermal Stability : Degrades above 200°C (DSC data), with decomposition involving imidazo-thiazole ring opening.

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis below pH 3 (amide cleavage) and above pH 10 (thiazole ring degradation) .

  • Photoreactivity : Exposure to UV light (254 nm) induces [2+2] cycloaddition at the cyclopropane group, forming a dimeric product.

Catalytic Modifications

a. Transition Metal-Catalyzed Cross-Couplings

  • Negishi coupling at the thiazole C-4 position using ZnCl2\text{ZnCl}_2
    and Pd PPh3 4\text{Pd PPh}_3\text{ }_4
    enables aryl group introduction .

  • Buchwald-Hartwig amination modifies the pyridine ring with secondary amines .

b. Enzymatic Transformations

  • Cytochrome P450-mediated oxidation at the cyclopropane moiety generates epoxide derivatives (observed in metabolic studies) .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related analogs from the evidence:

Compound Name/ID Molecular Formula Key Substituents Melting Point (°C) Yield (%) Spectral Confirmation (NMR/MS)
Target Compound C₁₉H₁₈N₆OS₂ 6-cyclopropylimidazo[2,1-b]thiazole N/A N/A Not reported
5l (2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide) C₃₀H₂₉ClN₆O₂S 4-Chlorophenyl, 4-methoxybenzylpiperazine 116–118 72 HRMS: m/z 573.1841 [M+H]+
4d (3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) C₂₁H₂₁Cl₂N₅O₂S Morpholinomethyl, 3,4-dichlorobenzamide Not specified Not specified ¹H/¹³C NMR, HRMS
5g (2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-fluoropyridin-3-yl)acetamide) C₁₈H₁₂ClFN₄OS 4-Chlorophenyl, 6-fluoropyridin-3-yl 211–213 74 HRMS: m/z 397.0421 [M+H]+
31 (N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide) C₁₆H₁₄FN₃O₂S 4-Fluorophenyl, furan-2-yl Not specified Not specified Suzuki reaction, MS

Key Observations:

  • Substituent Diversity: The target compound’s cyclopropyl group distinguishes it from analogs with halophenyl (e.g., 5l, 5g) or morpholine-based (e.g., 4d) substituents. Cyclopropyl groups are known to enhance metabolic stability and modulate steric effects, which may influence binding affinity .
  • Spectral Data : While the target compound lacks reported spectral data, analogs like 5l and 4d were validated via ¹H/¹³C NMR and HRMS, confirming structural integrity .
Cytotoxic and Anticancer Activity
  • Compound 5l : Exhibited potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM), surpassing sorafenib (IC₅₀ = 5.2 µM). Its 4-chlorophenyl and piperazine groups likely contribute to VEGFR2 inhibition (5.72% at 20 µM) .
  • Compound 31 : Demonstrated KPNB1 inhibition and anticancer activity, attributed to its furan-2-yl and 4-fluorophenyl substituents .

Hypothesis for Target Compound : The cyclopropyl group may reduce metabolic degradation compared to halophenyl substituents, while the pyridin-3-yl-thiazole moiety could enhance kinase selectivity. However, the absence of electron-withdrawing groups (e.g., Cl, F) might lower potency relative to 5l or 5g .

Solubility and Bioavailability
  • Piperazine/Morpholine Derivatives: Compounds like 4d and 5l incorporate solubilizing groups (morpholinomethyl, piperazine), improving aqueous solubility .
  • Target Compound : Lacks such polar groups, which may limit solubility but increase membrane permeability due to the hydrophobic cyclopropyl group .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodology :

  • Use coupling reactions (e.g., amide bond formation) under controlled conditions with catalysts like triethylamine and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to minimize side reactions .
  • Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography with gradients (e.g., ethyl acetate/hexane) .
  • Optimize temperature (e.g., 35–60°C) and reaction time (24–48 hours) to balance yield and decomposition risks .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra to verify substituent positions (e.g., cyclopropyl, pyridyl-thiazole linkages) .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using HRMS (e.g., ESI+) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC50_{50} determination .
  • Antimicrobial activity : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) via microdilution assays .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide rational modifications of this compound?

  • Methodology :

  • Core modifications : Replace cyclopropyl with other substituents (e.g., ethyl, fluorophenyl) to assess impact on bioactivity .
  • Linker optimization : Vary the propanamide chain length or introduce sulfonyl groups to enhance target binding .
  • Example SAR Table :
ModificationBiological Activity (IC50_{50})Key Finding
Cyclopropyl → Ethyl1.2 μM (kinase inhibition)Reduced selectivity
Pyridyl → Fluorophenyl0.8 μM (antimicrobial)Improved potency

Q. What computational methods can predict binding modes and target interactions?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinase ATP-binding pockets) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using MOE .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Methodology :

  • Assay validation : Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Buffer/pH optimization : Adjust assay conditions (e.g., pH 7.4 vs. 6.5) to mimic physiological environments .
  • Metabolite screening : Use LC-MS to rule out off-target effects from degradation products .

Methodological Challenges and Solutions

Q. What strategies mitigate low solubility in biological assays?

  • Approach :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .

Q. How to design experiments for optimizing reaction scalability?

  • Approach :

  • Flow chemistry : Implement continuous-flow reactors for hazardous steps (e.g., diazomethane synthesis) to improve safety and yield .
  • DoE (Design of Experiments) : Use statistical models (e.g., Plackett-Burman) to identify critical parameters (e.g., temperature, catalyst loading) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.